Ethyl(2-thienylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-thienylcyclohexyl)amine is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to an ethyl group and a thienyl group, which is a sulfur-containing five-membered aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-thienylcyclohexyl)amine typically involves the nucleophilic substitution of a haloalkane with ammonia or an amine. One common method is the reaction of 2-thienylcyclohexyl bromide with ethylamine under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-thienylcyclohexyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl(2-thienylcyclohexyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine receptors and their biological functions.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl(2-thienylcyclohexyl)amine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Thiophene: A sulfur-containing aromatic compound similar to the thienyl group.
Ethylamine: A basic amine with an ethyl group.
Uniqueness
Ethyl(2-thienylcyclohexyl)amine is unique due to its combination of a cyclohexyl group, an ethyl group, and a thienyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler amines or thiophene derivatives .
Eigenschaften
CAS-Nummer |
101589-62-2 |
---|---|
Molekularformel |
C12H19NS |
Molekulargewicht |
209.35 g/mol |
IUPAC-Name |
N-ethyl-1-thiophen-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-2-13-12(8-4-3-5-9-12)11-7-6-10-14-11/h6-7,10,13H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
JRYPDBYJPXTVIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1(CCCCC1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.